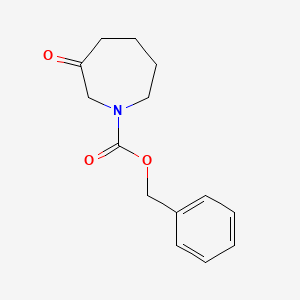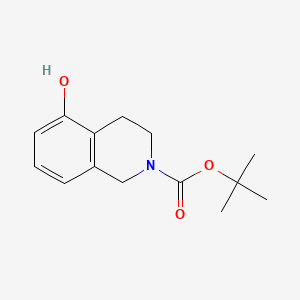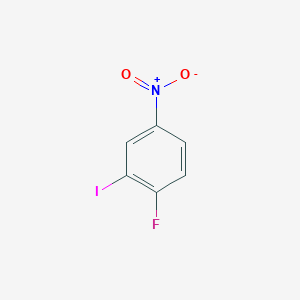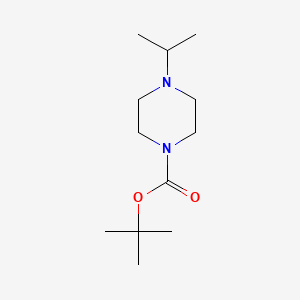
Ácido 3-metoxibenzoico-2-metil
Descripción general
Descripción
3-Methoxy-2-methylbenzoic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group (-OCH3) at the third position and a methyl group (-CH3) at the second position. This compound is known for its applications in various chemical reactions and industrial processes.
Aplicaciones Científicas De Investigación
3-Methoxy-2-methylbenzoic acid has several applications in scientific research:
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Análisis Bioquímico
Biochemical Properties
3-Methoxy-2-methylbenzoic acid is known to be used as a Corey-Bakshi-Shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis . It plays a significant role in the asymmetric reduction of prochiral ketones
Molecular Mechanism
It is known to be involved in the asymmetric reduction of prochiral ketones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methoxy-2-methylbenzoic acid can be synthesized through several methods:
From 3-nitro-2-methylbenzoic acid: This method involves the reduction of 3-nitro-2-methylbenzoic acid to 3-amino-2-methylbenzoic acid, followed by diazotization and subsequent methoxylation.
From 2,6-dichlorotoluene: This method involves the etherification of 2,6-dichlorotoluene with sodium methoxide, followed by cyanation and hydrolysis to yield 3-methoxy-2-methylbenzoic acid.
Industrial Production Methods
The industrial production of 3-Methoxy-2-methylbenzoic acid typically involves the use of 2,6-dichlorotoluene as a starting material. The process includes etherification with sodium methoxide, followed by cyanation using potassium cyanide and subsequent hydrolysis .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or aldehydes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols or aldehydes.
Substitution: Produces various substituted benzoic acids depending on the reagents used.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-2-methylbenzoic acid involves its role as a catalyst in asymmetric reduction reactions. It interacts with prochiral ketones to produce chiral alcohols with high enantioselectivity. The methoxy and methyl groups on the benzene ring influence the electronic and steric properties of the compound, enhancing its catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxybenzoic acid: Similar structure but lacks the methyl group at the second position.
2-Methylbenzoic acid: Similar structure but lacks the methoxy group at the third position.
3-Methoxysalicylic acid: Contains a hydroxyl group in addition to the methoxy group.
Uniqueness
3-Methoxy-2-methylbenzoic acid is unique due to the presence of both methoxy and methyl groups on the benzene ring. This combination of substituents provides distinct electronic and steric effects, making it a valuable compound in asymmetric synthesis and other chemical reactions.
Propiedades
IUPAC Name |
3-methoxy-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCISVSOTKMFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427374 | |
| Record name | 3-methoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55289-06-0 | |
| Record name | 3-methoxy-2-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-2-MethylBenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Methoxy-2-methylbenzoic acid utilized in insecticide synthesis?
A1: 3-Methoxy-2-methylbenzoic acid is a crucial building block in the synthesis of methoxyfenozide. [] It reacts with 3,5-dimethylbenzoic acid and tert-butylhydrazine to form the final insecticide molecule.
Q2: What analytical methods are used to quantify methoxyfenozide residues containing 3-Methoxy-2-methylbenzoic acid?
A2: Residues of methoxyfenozide, which incorporates 3-Methoxy-2-methylbenzoic acid in its structure, are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) after extraction from various crops. [] This method allows for sensitive detection and quantification of the insecticide in complex matrices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1337132.png)











